N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2S2/c33-23(15-18-9-3-1-4-10-18)27-16-22-30-31-26(32(22)19-11-5-2-6-12-19)35-17-24(34)29-25-28-20-13-7-8-14-21(20)36-25/h1-14H,15-17H2,(H,27,33)(H,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXYTIGBVDVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used include phenylacetic acid derivatives, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process. Purification steps, including recrystallization and chromatography, are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole and triazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfanyl-linked acetamides with heterocyclic substituents. Key structural analogues and their distinguishing features are summarized below:
Key Structural Variations and Implications
Heterocyclic Core Modifications Benzothiazole vs. Oxadiazole/Thiadiazole: The benzothiazole moiety in the target compound may enhance lipophilicity and π-π stacking interactions compared to oxadiazole or thiadiazole cores (e.g., compound 8g in ). Benzothiazoles are known for their bioactivity in anticancer and antimicrobial contexts, though this remains speculative here. Triazole vs.
Substituent Effects
- Phenyl vs. Pyridinyl : Pyridinyl groups (e.g., in VUAA-1) introduce basicity and water solubility, whereas phenyl groups (as in the target compound) favor hydrophobic interactions .
- Indole vs. Benzothiazole : Indole-containing analogues (e.g., 8g) may target serotonin-related pathways, while benzothiazoles could interact with kinase domains .
Biological Activity Trends
- Anti-exudative Activity : Compounds with furan-2-yl substituents (e.g., derivatives) showed dose-dependent anti-inflammatory effects, comparable to diclofenac . The target compound’s phenylacetamidomethyl group may enhance potency due to increased steric bulk.
- Enzyme Inhibition : Oxadiazole derivatives (e.g., 8g) demonstrated moderate enzyme inhibition, likely via thiol-mediated mechanisms . The sulfanyl group in the target compound could play a similar role.
Q & A
Q. What are the foundational steps for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole-thiol intermediate via condensation of hydrazide derivatives (e.g., isonicotinohydrazide) with iso-thiocyanates under reflux in ethanol, followed by alkaline hydrolysis .
- Step 2 : Thioether linkage formation using 2-chloroacetonitrile or similar alkylating agents in the presence of NaOH and DMF .
- Optimization : Temperature (150°C for 5 hours), solvent choice (ethanol, DMF), and catalysts (pyridine, Zeolite Y-H) are critical for yield and purity. Purification via recrystallization (ethanol) or chromatography is standard .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and molecular integrity (e.g., benzothiazole and triazole protons) .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
Q. How is the compound’s biological activity initially evaluated in academic research?
- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination) or anticancer screening using cell viability assays (e.g., MTT on cancer cell lines) .
- Anti-exudative models : Formalin-induced edema in rodents to evaluate anti-inflammatory potential .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields or side-product formation?
- Catalyst screening : Zeolite Y-H enhances reaction efficiency by stabilizing intermediates .
- Solvent effects : Polar aprotic solvents (DMF) improve solubility of intermediates, while ethanol aids in recrystallization .
- Reaction monitoring : Real-time HPLC or TLC to identify side products (e.g., disulfide byproducts) and adjust stoichiometry .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Systematic modification of the benzothiazole, triazole, or acetamide groups to assess impact on bioactivity (e.g., replacing phenyl with pyridinyl enhances target affinity) .
- Computational modeling : Docking studies (AutoDock, Schrödinger) to predict binding interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Pharmacophore mapping : Identify critical functional groups (e.g., sulfanyl linkage, heterocyclic rings) using QSAR models .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7 for anticancer tests) and incubation times .
- Metabolic stability tests : Evaluate compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
- Synergistic studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to overcome resistance mechanisms .
Q. What advanced techniques are employed to study the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors/enzymes .
- X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., with bacterial dihydrofolate reductase) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. How can researchers address stability issues during storage or biological assays?
- Light sensitivity : Store in amber vials under inert gas (N₂) to prevent photodegradation .
- pH-dependent stability : Use buffered solutions (PBS, pH 7.4) for in vitro studies to mimic physiological conditions .
- Lyophilization : Convert to stable powder form for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
